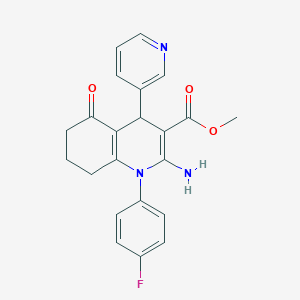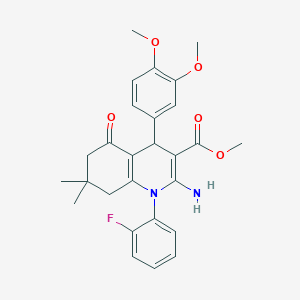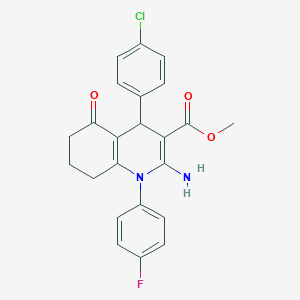![molecular formula C19H19Br2N3OS B393869 5-(4-TERT-BUTYLPHENYL)-3-{[(2,4-DIBROMOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B393869.png)
5-(4-TERT-BUTYLPHENYL)-3-{[(2,4-DIBROMOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-TERT-BUTYLPHENYL)-3-{[(2,4-DIBROMOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazole derivatives
Vorbereitungsmethoden
The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-{[(2,4-DIBROMOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with carbon disulfide in the presence of a base.
Introduction of the 4-tert-butylphenyl group: This step involves the reaction of the oxadiazole intermediate with a 4-tert-butylphenyl halide under appropriate conditions.
Attachment of the 2,4-dibromoanilino group: This is usually done by reacting the intermediate with 2,4-dibromoaniline in the presence of a suitable coupling agent.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and continuous flow reactors.
Analyse Chemischer Reaktionen
5-(4-TERT-BUTYLPHENYL)-3-{[(2,4-DIBROMOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atoms, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4-TERT-BUTYLPHENYL)-3-{[(2,4-DIBROMOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has been studied for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-{[(2,4-DIBROMOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(4-TERT-BUTYLPHENYL)-3-{[(2,4-DIBROMOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE include other oxadiazole derivatives, such as:
- 5-phenyl-1,3,4-oxadiazole-2-thione
- 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thione
- 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the 4-tert-butylphenyl and 2,4-dibromoanilino groups in this compound makes it unique and may contribute to its specific biological activities and applications.
Eigenschaften
Molekularformel |
C19H19Br2N3OS |
|---|---|
Molekulargewicht |
497.2g/mol |
IUPAC-Name |
5-(4-tert-butylphenyl)-3-[(2,4-dibromoanilino)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C19H19Br2N3OS/c1-19(2,3)13-6-4-12(5-7-13)17-23-24(18(26)25-17)11-22-16-9-8-14(20)10-15(16)21/h4-10,22H,11H2,1-3H3 |
InChI-Schlüssel |
GTDSVXCOYNOLQO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=C(C=C(C=C3)Br)Br |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=C(C=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B393791.png)



![N'-cycloheptylidene-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B393795.png)

![N'-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B393797.png)
![Methyl 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393798.png)
![[(1-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPYL)SULFANYL]SULFONATE](/img/structure/B393802.png)
![Methyl 2-({[4-chloro(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B393804.png)

![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B393809.png)
